![molecular formula C10H21N B13578888 [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine](/img/structure/B13578888.png)
[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine: is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a cyclopropyl ring with substituents that make it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine typically involves the cyclopropanation of suitable precursors followed by amination. One common method is the reaction of 2,2-dimethyl-3-(2-methylpropyl)cyclopropyl bromide with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, where it may be used in the development of new therapeutic agents. Its amine functionality makes it a candidate for drug design and discovery.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.
Comparación Con Compuestos Similares
2,2-Dimethylcyclopropylamine: Shares the cyclopropyl and amine functionalities but lacks the additional methylpropyl group.
3-(2-Methylpropyl)cyclopropylamine: Similar structure but with different substitution patterns on the cyclopropyl ring.
Cyclopropylmethanamine: A simpler analog with only the cyclopropyl and methanamine groups.
Uniqueness: The presence of both 2,2-dimethyl and 2-methylpropyl groups on the cyclopropyl ring makes [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine unique. This structural complexity can lead to distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C10H21N |
|---|---|
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
[2,2-dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H21N/c1-7(2)5-8-9(6-11)10(8,3)4/h7-9H,5-6,11H2,1-4H3 |
Clave InChI |
UVHHBKLXNSWEDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1C(C1(C)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


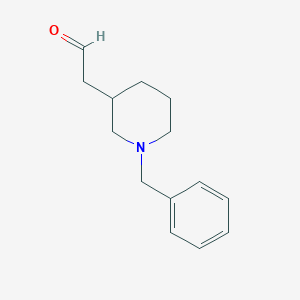
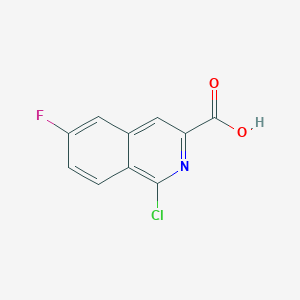
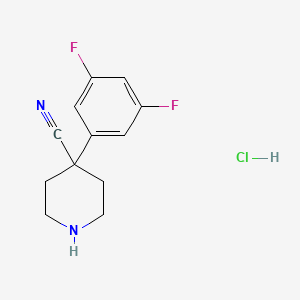
![Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13578829.png)
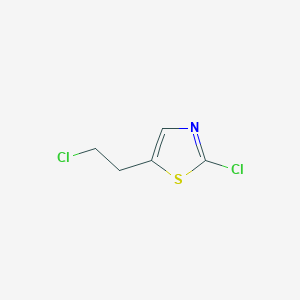

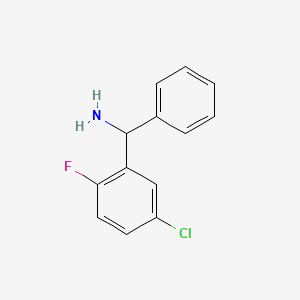

![6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13578861.png)
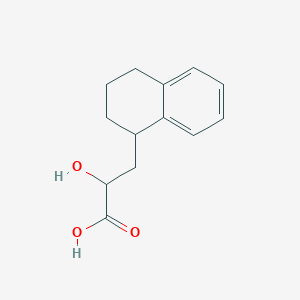

![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride](/img/structure/B13578877.png)
![3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride](/img/structure/B13578884.png)
![4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B13578885.png)
